molecular formula C8H18O B13061254 3,5-Dimethylhexan-2-ol CAS No. 66576-27-0

3,5-Dimethylhexan-2-ol

Cat. No.: B13061254
CAS No.: 66576-27-0
M. Wt: 130.23 g/mol
InChI Key: VGGMROOHXNLMTP-UHFFFAOYSA-N
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Description

3,5-Dimethylhexan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has methyl groups attached to the third and fifth carbons. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylhexan-2-ol can be synthesized through several methods. One common method involves the reduction of 3,5-dimethylhexan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3,5-dimethylhexan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dimethylhexan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 3,5-dimethylhexane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 3,5-Dimethylhexan-2-one.

    Reduction: 3,5-Dimethylhexane.

    Substitution: 3,5-Dimethylhexyl bromide or chloride.

Scientific Research Applications

3,5-Dimethylhexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug formulation.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylhexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylhexan-3-ol: Similar structure but with the hydroxyl group on the third carbon.

    2,5-Dimethylhexan-2-ol: Similar structure but with methyl groups on the second and fifth carbons.

    3,5-Dimethylhexane: Lacks the hydroxyl group, making it less reactive.

Uniqueness

3,5-Dimethylhexan-2-ol is unique due to its specific placement of the hydroxyl group and methyl groups, which confer distinct chemical and physical properties. This structural arrangement allows it to participate in a variety of chemical reactions and makes it valuable in different applications.

Properties

CAS No.

66576-27-0

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

3,5-dimethylhexan-2-ol

InChI

InChI=1S/C8H18O/c1-6(2)5-7(3)8(4)9/h6-9H,5H2,1-4H3

InChI Key

VGGMROOHXNLMTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)O

Origin of Product

United States

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